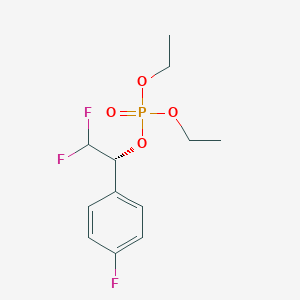![molecular formula C22H16Cl2FNO2 B2952437 (E)-3-(4-chloroanilino)-1-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]prop-2-en-1-one CAS No. 478039-92-8](/img/structure/B2952437.png)
(E)-3-(4-chloroanilino)-1-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
While specific details about the molecular structure of this compound are not available, understanding the molecular structure of a compound is crucial as it influences its physical and chemical properties. This includes its reactivity, polarity, phase of matter, color, magnetism, and biological activity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. These properties can include melting point, boiling point, solubility, reactivity, and stability. Unfortunately, specific physical and chemical properties for this compound are not available .Aplicaciones Científicas De Investigación
The compound belongs to a class of organic compounds known as chalcones, which are characterized by the presence of an α,β-unsaturated ketone structure. Chalcones and their derivatives have been extensively studied for their diverse pharmacological properties and potential applications in various fields of scientific research. Below is a comprehensive analysis of six unique applications of this compound, each detailed in its own section.
Antimicrobial Activity
Chalcones have demonstrated significant antimicrobial activity , including antibacterial and antifungal effects. The compound , with its specific substituents, may interact with bacterial cell walls or fungal membranes, leading to disruption and inhibition of microbial growth. This property is particularly valuable in the development of new antibiotics and antifungal agents, especially in the face of increasing antibiotic resistance .
Anti-inflammatory Properties
The anti-inflammatory properties of chalcones are attributed to their ability to inhibit various enzymes involved in the inflammatory process. By modulating these pathways, chalcones can potentially reduce inflammation and be used in the treatment of chronic inflammatory diseases .
Anticancer Potential
Chalcones have been identified as potential anticancer agents due to their ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines. The compound may have applications in cancer research, where it could be used to study cancer cell biology or as a lead compound for the development of new anticancer drugs .
Antioxidant Effects
The presence of phenolic groups in chalcones contributes to their antioxidant activity. Antioxidants are crucial in neutralizing free radicals, which can cause oxidative stress and lead to various diseases. The compound’s antioxidant properties may find applications in research focused on aging and neurodegenerative diseases .
Modulation of Enzymatic Activity
Chalcones can act as enzyme inhibitors, affecting the activity of key enzymes in various biological pathways. This property is useful in the study of enzyme kinetics and in the development of enzyme-based assays for research and diagnostic purposes .
Material Science Applications
Beyond biomedical applications, chalcones have also been explored in the field of materials science. Their unique structural properties allow them to be used in the development of organic solar cells, nonlinear optics, and electrochemical sensors. The compound could be investigated for its electrical and optical properties, contributing to advancements in sustainable energy and sensor technology .
Mecanismo De Acción
The mechanism of action of a compound refers to how it interacts with other compounds or systems. While the specific mechanism of action for this compound is not available, it’s important to note that understanding the mechanism of action can provide insights into the compound’s potential uses, such as in drug design or material science .
Direcciones Futuras
The future directions for research on this compound could involve further exploration of its potential applications in areas such as drug design, organic synthesis, and material science. Additionally, more research could be conducted to fully understand its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties .
Propiedades
IUPAC Name |
(E)-3-(4-chloroanilino)-1-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl2FNO2/c23-16-7-9-17(10-8-16)26-12-11-22(27)15-3-1-4-18(13-15)28-14-19-20(24)5-2-6-21(19)25/h1-13,26H,14H2/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPFEEMSEVWDPJ-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=C(C=CC=C2Cl)F)C(=O)C=CNC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)OCC2=C(C=CC=C2Cl)F)C(=O)/C=C/NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl2FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-chloroanilino)-1-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]prop-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

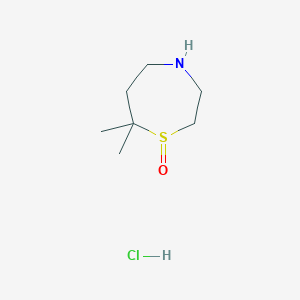
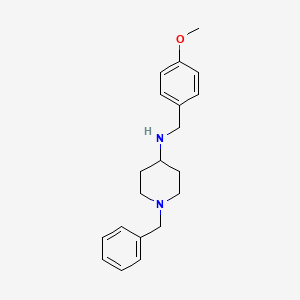
![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2952359.png)
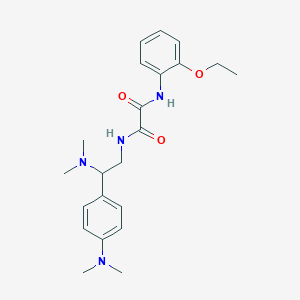
![[4-Methyl-2-(trifluoromethylsulfonyloxy)quinolin-7-yl] trifluoromethanesulfonate](/img/structure/B2952361.png)
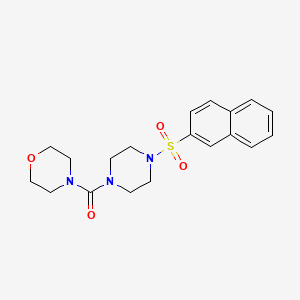
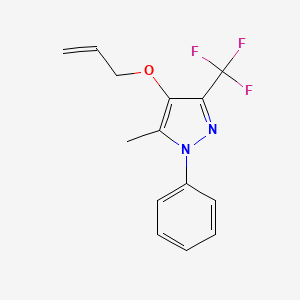

![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2952367.png)
![(2S)-2-[3-[4-(octyloxy)-3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]-1-pyrrolidinecarboximidamide](/img/structure/B2952368.png)
![N-[(2,5-Dimethylphenyl)methyl]-N-(1-hydroxybutan-2-yl)prop-2-enamide](/img/structure/B2952370.png)
![1-allyl-4-(1-(2,6-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2952373.png)
